molecular formula C16H11ClFNO B2521279 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile CAS No. 344280-72-4

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile

Cat. No.: B2521279
CAS No.: 344280-72-4
M. Wt: 287.72
InChI Key: QTCHNDSFYWTGMN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile is a nitrile-containing organic compound featuring two aromatic substituents: a 4-chlorophenyl group at the 4-position and a 4-fluorophenyl group at the 2-position of the butanenitrile backbone. The molecule includes a ketone (oxo) group at the 4-position, contributing to its polar character. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of kinase inhibitors or anti-inflammatory agents . Its safety data sheet highlights standard handling precautions for nitriles, including avoiding inhalation and skin contact .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCHNDSFYWTGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzyl cyanide under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Alternatively, it may interact with receptors, modulating their signaling pathways and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Properties/Applications References
This compound C₁₆H₁₁ClFNO 295.72 4-ClPh, 4-FPh Nitrile, Ketone Pharmaceutical intermediate
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile C₁₆H₁₀Cl₃NO 344.62 4-ClPh, 2,4-diClPh Nitrile, Ketone Higher lipophilicity; agrochemical research
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile C₁₀H₅F₄NO 231.15 4-FPh, CF₃ Nitrile, Ketone Enhanced electronegativity; fluorinated intermediates
4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile C₁₇H₁₄ClNO 283.75 4-ClPh, 4-MePh Nitrile, Ketone Increased hydrophobicity; material science
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₈ClNO 193.63 4-ClPh (at C2) Nitrile, Ketone Positional isomer; simpler synthesis
Methyl 4-(4-chlorophenyl)-4-oxobutanoate C₁₁H₁₁ClO₃ 226.65 4-ClPh, methyl ester Ester, Ketone Ester prodrug potential

Substituent Effects

  • Halogenation : The presence of fluorine (4-FPh) in the target compound reduces steric hindrance compared to bulkier substituents like methyl (4-MePh) or multiple chlorines (2,4-diClPh) . Fluorine also enhances metabolic stability and membrane permeability compared to chlorine .
  • Electron-Withdrawing Groups : The trifluoroacetyl group in 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile increases electron deficiency at the ketone, making it more reactive in nucleophilic additions .

Functional Group Variations

  • Nitrile vs. Ester: The nitrile group in the target compound offers stability under basic conditions, whereas the ester analog (e.g., Methyl 4-(4-chlorophenyl)-4-oxobutanoate) is prone to hydrolysis, enabling prodrug applications .

Crystallographic and Structural Insights

Compounds like those in adopt triclinic P-1 symmetry with near-planar backbones, except for perpendicular fluorophenyl groups. This conformational flexibility may influence packing efficiency and solubility .

Biological Activity

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile, with the CAS number 344280-90-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C16H11ClFNO
  • Molecular Weight : 287.72 g/mol
  • Purity : >90%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Research suggests that compounds similar to this structure may act as inhibitors for specific kinases, particularly those involved in inflammatory and cancer pathways.

Biological Activity Overview

  • Anticancer Properties :
    • Several studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. These effects are often mediated through apoptosis induction and cell cycle arrest.
    • A notable case study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties, particularly in models of rheumatoid arthritis and other inflammatory diseases.
    • Mechanistic studies indicate that it may inhibit the p38 MAPK pathway, which is crucial in mediating inflammatory responses.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage, making it a candidate for further exploration in neurodegenerative disease models.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study 2Anti-inflammatory EffectsInhibited TNF-alpha production in macrophages by 50% at concentrations of 5 µM.
Study 3NeuroprotectionShowed a reduction in neuronal apoptosis by 30% in models of oxidative stress.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and selectivity. For instance:

  • SAR Studies : Structure-activity relationship (SAR) studies have indicated that modifications at the phenyl rings can significantly alter the potency and selectivity of the compound against specific targets.
  • In Vivo Studies : Animal model studies have shown promising results regarding the pharmacokinetics and bioavailability of the compound, paving the way for potential clinical applications.

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